2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
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Overview
Description
2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydro derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in the NF-kB inflammatory pathway and endoplasmic reticulum stress response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,3,5]triazin derivatives, such as:
- 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate
- Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
What sets 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one apart is its unique combination of a methylthio group and the fused pyrazole-triazine ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H8N4OS |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-methylsulfanyl-2,3-dihydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H8N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3,5,8H,1H3,(H,9,11) |
InChI Key |
DNTYOIUUHWWPGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NC2=CC=NN2C(=O)N1 |
Origin of Product |
United States |
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